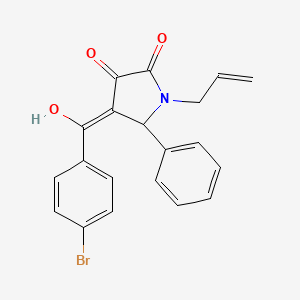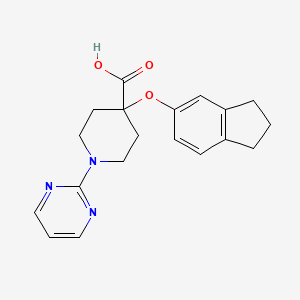![molecular formula C21H21ClN2O2 B5400521 1-[(2E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B5400521.png)
1-[(2E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring and a conjugated enone system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Enone System: The enone system can be synthesized through a Claisen-Schmidt condensation reaction between 2-chlorobenzaldehyde and acetophenone under basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving piperidine and an appropriate electrophile, such as a halogenated intermediate.
Coupling of the Enone and Piperidine Systems: The final step involves coupling the enone system with the piperidine ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The enone system can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The enone system can be reduced to form saturated ketones or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazole: Known for its anticancer properties.
(2E)-3-(2-chlorophenyl)prop-2-enal: Used in various chemical reactions and as an intermediate in organic synthesis.
Uniqueness
1-[(2E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring and a conjugated enone system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
1-[(E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c22-19-9-5-4-8-17(19)14-18(15-6-2-1-3-7-15)21(26)24-12-10-16(11-13-24)20(23)25/h1-9,14,16H,10-13H2,(H2,23,25)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKSEYYBVKNIMO-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5400451.png)
![ethyl (2Z)-2-[(5-chloro-2-hydroxyphenyl)methylidene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5400456.png)

![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400486.png)

![6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5400507.png)
![[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(3-hydroxy-2-methylphenyl)methanone](/img/structure/B5400523.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride](/img/structure/B5400525.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[(4-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400539.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B5400541.png)
![1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5400549.png)
